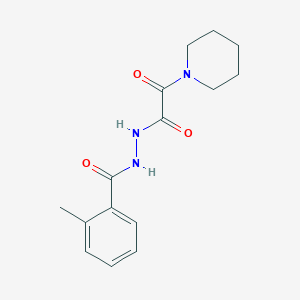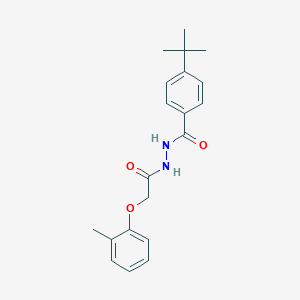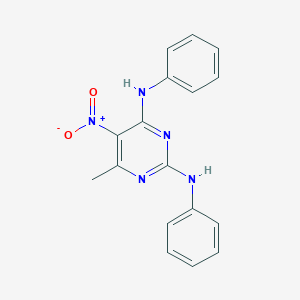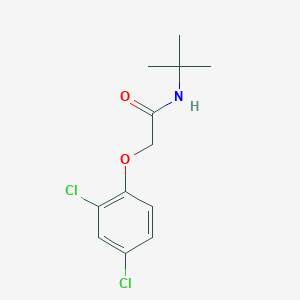
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents. One common method involves the use of acetic acid as a catalyst in ethanol. The reaction conditions usually include refluxing the mixture for several hours to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to protease enzymes, affecting their activity and leading to various biological effects . The compound’s structure allows it to interact with cellular components, potentially leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- N-(9-Ethyl-9H-carbazol-3-yl)-N’-(3-phenylpropyl)ethanediamide
- (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester
- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
Uniqueness
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxy group and benzamide moiety contribute to its reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C22H20N2O2/c1-3-24-20-10-5-4-9-18(20)19-14-16(11-12-21(19)24)23-22(25)15-7-6-8-17(13-15)26-2/h4-14H,3H2,1-2H3,(H,23,25) |
InChI Key |
ZDOCDDUODADRCW-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B397412.png)



![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B397418.png)

![N-(2,3-dichlorobenzylidene)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B397424.png)
![N'-[(4-bromo-2-methylphenoxy)acetyl]-3-methylbenzohydrazide](/img/structure/B397425.png)
![N'-[(4-bromo-2-methylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B397428.png)
